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molecular formula C8H7ClN2O B2911516 2-chloro-6,7-dihydroquinazolin-8(5H)-one CAS No. 1105664-58-1

2-chloro-6,7-dihydroquinazolin-8(5H)-one

Cat. No. B2911516
M. Wt: 182.61
InChI Key: UXXAEOQTOHCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838674B2

Procedure details

2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime (Example 257a)(620 mg; 3.1 mmol) is dissolved in HClconc (12 ml), combined with water (50 ml) and acetone (12 ml) and heated to 80° C. for 20 minutes. The yellow solution is cooled and poured on Na2CO3/water (12 g/150 ml) and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness to deliver the title compound as yellow crystals (480 mg; 84%).
Name
2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=NO)[C:4]=2[N:3]=1.[OH2:14]>CC(C)=O>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:14])[C:4]=2[N:3]=1

Inputs

Step One
Name
2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime
Quantity
620 mg
Type
reactant
Smiles
ClC1=NC=2C(CCCC2C=N1)=NO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution is cooled
ADDITION
Type
ADDITION
Details
poured on Na2CO3/water (12 g/150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
ClC1=NC=2C(CCCC2C=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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